Normirtazapine

Descripción general

Descripción

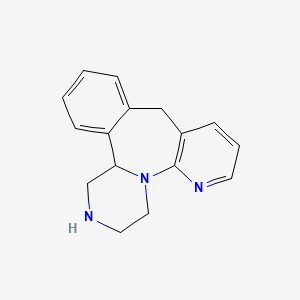

Normirtazapine, also known as N-desmethylmirtazapine, is a metabolite of the antidepressant mirtazapine. It is a tetracyclic compound that plays a significant role in the pharmacological profile of mirtazapine. This compound is known for its antidepressant and anxiolytic properties, contributing to the overall therapeutic effects of mirtazapine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Normirtazapine is synthesized through the demethylation of mirtazapine. The process involves the removal of a methyl group from the nitrogen atom in the mirtazapine molecule. This can be achieved using various demethylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specific catalysts and solvents to ensure high yield and purity. The process is typically carried out in large-scale reactors with precise temperature and pressure controls to optimize the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: Normirtazapine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Normirtazapine exhibits a range of pharmacological effects, primarily due to its ability to cross the blood-brain barrier and influence neurotransmitter systems. Its mechanism of action includes:

- Antagonism of Alpha-2 Adrenergic Receptors : This action increases the release of norepinephrine and serotonin, contributing to its antidepressant effects.

- Serotonin Receptor Modulation : this compound antagonizes serotonin 5-HT2 and 5-HT3 receptors, enhancing serotonergic transmission which is crucial in mood regulation .

Major Depressive Disorder

This compound is primarily studied for its role in the treatment of major depressive disorder (MDD). Research indicates that it can effectively contribute to the overall therapeutic effects of mirtazapine:

- A study examining the distribution of mirtazapine and this compound in cerebrospinal fluid (CSF) showed strong correlations between serum levels and daily doses, suggesting effective brain penetration and potential therapeutic efficacy .

Anxiety Disorders

The anxiolytic properties of this compound make it a candidate for treating anxiety disorders. Its modulation of neurotransmitter systems may alleviate symptoms associated with anxiety, although more targeted research is required to establish definitive therapeutic protocols.

Off-label Uses

This compound's sedative effects have led to its investigation in off-label uses, including treatment for insomnia and post-traumatic stress disorder (PTSD) due to its calming properties .

Analytical Applications

In analytical chemistry, this compound serves as a reference standard for studying mirtazapine metabolism:

- High-Performance Liquid Chromatography (HPLC) : A recent study developed an HPLC method for simultaneous measurement of mirtazapine and this compound in plasma, demonstrating its utility in therapeutic drug monitoring .

Case Studies and Research Findings

Mecanismo De Acción

Normirtazapine exerts its effects by antagonizing central presynaptic alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. It also blocks serotonin receptors, specifically 5-HT2 and 5-HT3 receptors, enhancing serotonergic transmission. This dual mechanism contributes to its antidepressant and anxiolytic effects.

Comparación Con Compuestos Similares

Mirtazapine: The parent compound from which normirtazapine is derived.

Mianserin: Another tetracyclic antidepressant with a similar mechanism of action.

Norquetiapine: An active metabolite of quetiapine with antidepressant properties.

Comparison: this compound is unique in its dual mechanism of action, which involves both noradrenergic and serotonergic pathways. Unlike mianserin, which primarily affects serotonin receptors, this compound also significantly influences norepinephrine release. Compared to norquetiapine, this compound has a distinct receptor binding profile, contributing to its unique therapeutic effects.

Actividad Biológica

Normirtazapine, an active metabolite of mirtazapine, has garnered attention in pharmacological research due to its unique biological activity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacodynamics of this compound

This compound is recognized for its role as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is primarily formed through the demethylation of mirtazapine, which is a tetracyclic antidepressant used mainly for major depressive disorder. This compound exhibits approximately 5-10% of the pharmacodynamic activity of its parent compound, mirtazapine .

This compound functions by antagonizing various serotonin receptors, including:

- 5-HT2A

- 5-HT2C

- 5-HT3

This receptor antagonism contributes to increased serotonin and norepinephrine release, enhancing mood and alleviating depressive symptoms . Additionally, this compound has a lower affinity for alpha-2 adrenergic receptors compared to mirtazapine, which may influence its sedative properties and overall efficacy in treating anxiety and agitation .

Clinical Case Studies

Several clinical case studies have highlighted the effectiveness of mirtazapine and its metabolite this compound in treating various psychiatric conditions:

- Case Study 1: Treatment of Anxiety and Agitation

- Case Study 2: Insomnia and Mood Disorders

- Case Study 3: SSRI-Induced Sexual Dysfunction

Comparative Efficacy

Research indicates that this compound’s efficacy is closely linked to its parent compound. A meta-analysis comparing various antidepressants found that mirtazapine (and by extension, this compound) was effective across different severities of depressive illness .

Pharmacokinetics

This compound exhibits stable plasma concentrations compared to mirtazapine, which can vary significantly among individuals. This stability may contribute to its consistent therapeutic effects in clinical settings .

Table: Comparison of Mirtazapine and this compound

| Feature | Mirtazapine | This compound |

|---|---|---|

| Pharmacodynamic Activity | 100% | 5-10% |

| Mechanism | NaSSA | Active metabolite |

| Receptor Affinity | High for H1, 5-HT2A | Lower for alpha-2 |

| Clinical Uses | Major depressive disorder | Adjunct in depression |

| Side Effects | Weight gain, sedation | Fewer side effects |

Propiedades

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLAMNFOHWVQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009940 | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-68-6 | |

| Record name | Demethylmirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.